(S)-2-(5-fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid
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Description
(S)-2-(5-fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7FN2O3S2 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(5-Fluoro-6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid, identified by its CAS number 2591-17-5, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure
The compound's structure features a thiazole ring fused with a benzo[d]thiazole moiety, which is critical for its biological activity. The presence of the fluoro and hydroxy groups enhances its pharmacological profile.
1. Antioxidant Activity
Antioxidant activity was assessed using the DPPH radical scavenging method, which measures the ability of compounds to donate electrons to stabilize free radicals. The results indicated that this compound exhibited significant radical scavenging ability.
Compound | DPPH Scavenging Activity (%) |
---|---|
Ascorbic Acid (Control) | 88.6% |
Test Compound | 78.6% |
Other Analogues | 66.8% - 87.7% |
The compound's efficacy was comparable to that of ascorbic acid, suggesting its potential as a natural antioxidant agent in pharmaceutical formulations .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies demonstrated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
3. Therapeutic Potential
Research has shown that compounds with similar structures exhibit therapeutic effects in various diseases, including cancer and inflammation. The thiazole and benzo[d]thiazole moieties are known for their roles in inhibiting specific enzymes involved in disease progression.
Case Study: Cancer Cell Lines
In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects at concentrations ranging from 10 to 50 µM, leading to apoptosis in cancer cells. This suggests potential applications in cancer therapy, warranting further investigation into its mechanisms of action .
Properties
Molecular Formula |
C11H7FN2O3S2 |
---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(4S)-2-(5-fluoro-6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3S2/c12-4-1-5-8(2-7(4)15)19-10(13-5)9-14-6(3-18-9)11(16)17/h1-2,6,15H,3H2,(H,16,17)/t6-/m1/s1 |
InChI Key |
GOXDIFRHXAWDAC-ZCFIWIBFSA-N |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=CC(=C(C=C3S2)O)F)C(=O)O |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=CC(=C(C=C3S2)O)F)C(=O)O |
Origin of Product |
United States |
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